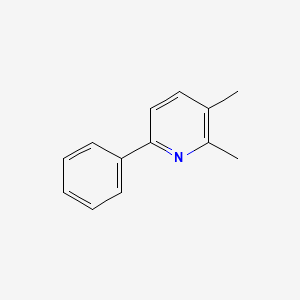![molecular formula C20H30N2O4 B6079662 ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6079662.png)
ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate, also known as EMD-386088, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxylate compounds and has been found to possess a wide range of pharmacological properties.
Applications De Recherche Scientifique
Ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. It has been found to act as a selective and potent antagonist of the dopamine D1 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Mécanisme D'action
The mechanism of action of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate involves the inhibition of dopamine signaling through the D1 receptor. This results in the modulation of the mesolimbic dopamine pathway, which is involved in the regulation of reward and motivation. This compound has been found to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic dopamine pathway, which is involved in the regulation of reward and motivation. This compound has also been found to increase the levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate is its selectivity and potency for the dopamine D1 receptor. This makes it a valuable tool for studying the role of this receptor in various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate. One area of research is the development of more potent and selective compounds that target the dopamine D1 receptor. Another area of research is the investigation of the potential therapeutic applications of this compound in diseases such as addiction and depression. Additionally, the use of this compound as a tool for studying the role of the dopamine D1 receptor in various physiological processes is an interesting area of research.
Méthodes De Synthèse
The synthesis of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate involves the reaction of 3-methoxybenzylamine with 1-piperidinecarboxylic acid, followed by the addition of morpholine and ethyl chloroformate. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the product is then checked using various analytical techniques such as HPLC and NMR.
Propriétés
IUPAC Name |
ethyl 4-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-3-25-20(23)21-9-7-17(8-10-21)22-11-12-26-19(15-22)14-16-5-4-6-18(13-16)24-2/h4-6,13,17,19H,3,7-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQDTKYJHHFFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)
![2-{1-cyclohexyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079593.png)
![N-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6079596.png)
![5-{[(3-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6079622.png)
![N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate](/img/structure/B6079633.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-(methoxymethyl)piperidine](/img/structure/B6079635.png)
![4-[(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6079641.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole](/img/structure/B6079647.png)

![N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6079676.png)
![3-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6079681.png)
![N-(2-hydroxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6079689.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6079692.png)